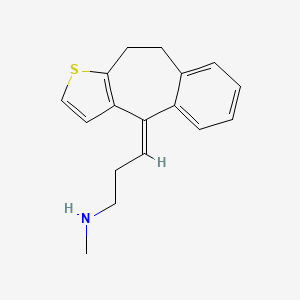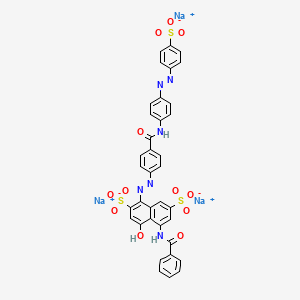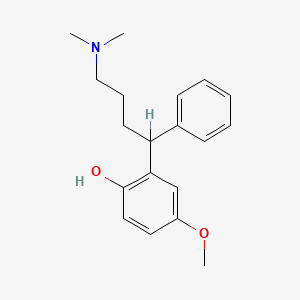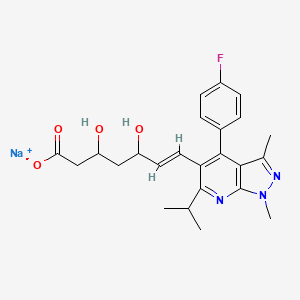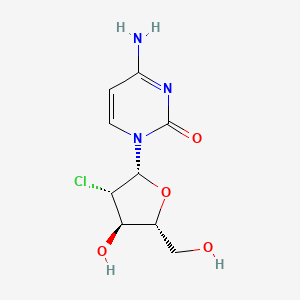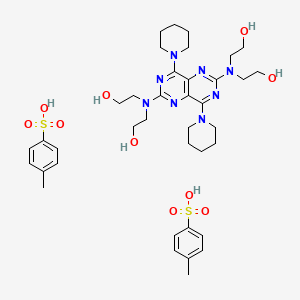
2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is a complex organic compound known for its role as a platelet inhibitor. It is chemically described as a pyrimidopyrimidine derivative, specifically substituted by piperidin-1-yl groups at positions 4 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves multiple stages:
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield. The process involves the use of large reactors and continuous monitoring of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrimidopyrimidine compounds .
Scientific Research Applications
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves the inhibition of adenosine uptake into platelets, endothelial cells, and erythrocytes. This inhibition increases local concentrations of adenosine, which acts on the platelet A2-receptor, stimulating platelet adenylate cyclase and increasing cyclic-3’,5’-adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation in response to various stimuli such as platelet activating factor (PAF), collagen, and adenosine diphosphate (ADP) .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside that also inhibits platelet aggregation but through different pathways.
Clopidogrel: Another antiplatelet agent that inhibits ADP-induced platelet aggregation.
Ticlopidine: Similar to clopidogrel, it inhibits platelet aggregation by blocking ADP receptors on platelets.
Uniqueness
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol is unique due to its dual mechanism of action involving both adenosine uptake inhibition and cAMP level modulation. This dual action makes it particularly effective in preventing platelet aggregation and thromboembolic events .
Properties
CAS No. |
49845-74-1 |
|---|---|
Molecular Formula |
C38H56N8O10S2 |
Molecular Weight |
849.0 g/mol |
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H40N8O4.2C7H8O3S/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h33-36H,1-18H2;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
YFHSNCOUDBQMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


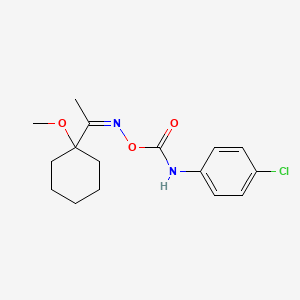
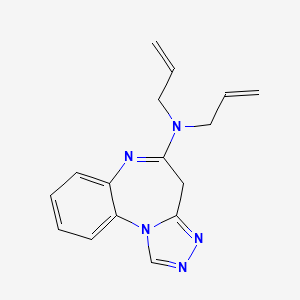
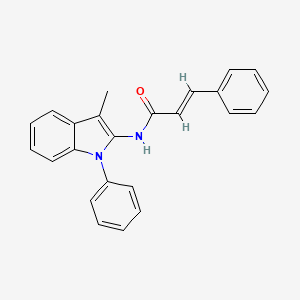
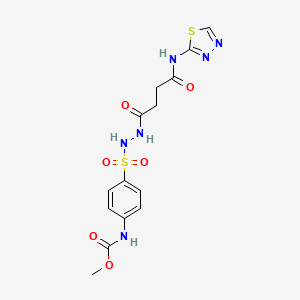
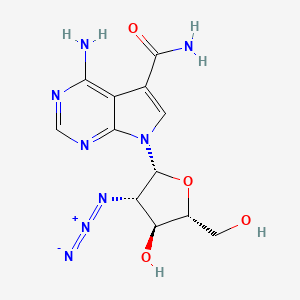
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)
